molecular formula C8H9NO2S B3124583 N-phenylethenesulfonamide CAS No. 3192-10-7

N-phenylethenesulfonamide

Cat. No. B3124583
Key on ui cas rn: 3192-10-7
M. Wt: 183.23 g/mol
InChI Key: YRLXBWHNSONKOH-UHFFFAOYSA-N
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Patent
US07452889B2

Procedure details

Aniline (0.98 mL, 10.7 mmol) and Et3N (1.8 mL, 12.9 mmol) in toluene (25 mL) were treated with 2-chloro-1-ethanesulfonylchloride (1.1 mL, 10.5 mmol). The exothermic reaction was stirred for 14 hours at room temperature. After stirring, the solution was diluted with EtOAc and washed with HCl (˜10% aq. soln.). The organic layer concentrated and purified via flash column chromatography (4:1 hexane/EtOAc) to afford two lots of phenyl(vinylsulfonyl)amine.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(CC)CC.Cl[CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19]>C1(C)C=CC=CC=1.CCOC(C)=O>[C:2]1([NH:1][S:18]([CH:17]=[CH2:16])(=[O:20])=[O:19])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.98 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCCS(=O)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
STIRRING
Type
STIRRING
Details
After stirring
WASH
Type
WASH
Details
washed with HCl (˜10% aq. soln.)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography (4:1 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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